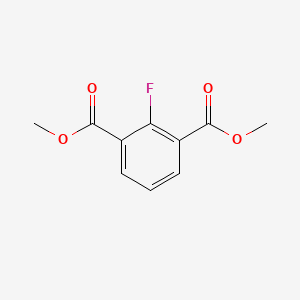

Dimethyl 2-fluorobenzene-1,3-dioate

Descripción

Dimethyl 2-fluorobenzene-1,3-dioate is a fluorinated aromatic ester derived from benzene-1,3-dioic acid (isophthalic acid) with a fluorine substituent at the 2-position and methyl ester groups at the 1- and 3-positions. The ester groups enhance its solubility in organic solvents, making it a versatile intermediate for further functionalization, such as in the synthesis of fluorinated benzimidazoles or polycyclic aromatic systems .

Propiedades

IUPAC Name |

dimethyl 2-fluorobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPJANZFCZYKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 2-fluorobenzene-1,3-dioate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of dimethyl isophthalate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2-fluoroisophthalate may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity reactants and catalysts, as well as precise control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 2-fluorobenzene-1,3-dioate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield 2-fluoroisophthalic acid and methanol.

Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of dimethyl 2-fluoroisophthalate.

Hydrolysis: 2-Fluoroisophthalic acid and methanol.

Reduction: Dimethyl 2-fluorobenzene-1,3-dioate alcohol derivatives.

Aplicaciones Científicas De Investigación

Dimethyl 2-fluorobenzene-1,3-dioate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mecanismo De Acción

The mechanism of action of dimethyl 2-fluoroisophthalate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The fluorine atom in dimethyl 2-fluorobenzene-1,3-dioate distinguishes it from non-fluorinated analogs (e.g., dimethyl benzene-1,3-dioate) and positional isomers (e.g., dimethyl 4-fluorobenzene-1,3-dioate). Key comparisons include:

| Compound | Substituents | Molecular Weight (g/mol) | Reactivity |

|---|---|---|---|

| Dimethyl 2-fluorobenzene-1,3-dioate | 2-F, 1,3-OCH₃ | 198.15 | Enhanced electrophilicity due to fluorine's electron-withdrawing effect. |

| Dimethyl benzene-1,3-dioate | 1,3-OCH₃ | 180.16 | Lower reactivity in nucleophilic substitutions; less steric hindrance. |

| Dimethyl 4-fluorobenzene-1,3-dioate | 4-F, 1,3-OCH₃ | 198.15 | Reduced electronic effects compared to 2-F isomer; meta-substitution pattern. |

| Diethyl 2-fluorobenzene-1,3-dioate | 2-F, 1,3-OCH₂CH₃ | 226.23 | Slower hydrolysis due to larger ester groups; higher lipophilicity. |

Research Findings and Limitations

- Synthetic Challenges: The instability of fluorinated diamines derived from dimethyl 2-fluorobenzene-1,3-dioate necessitates immediate use in subsequent reactions, unlike non-fluorinated analogs, which are more stable .

- Electronic Effects : Fluorine’s inductive effect lowers the pKa of adjacent protons, facilitating deprotonation in base-catalyzed reactions—a property absent in chlorine or methyl-substituted analogs.

Actividad Biológica

Dimethyl 2-fluorobenzene-1,3-dioate, also known by its CAS number 723334-03-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields of research.

Chemical Structure and Synthesis

Dimethyl 2-fluorobenzene-1,3-dioate is characterized by the presence of a fluorine atom and two ester functional groups attached to a benzene ring. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 2-fluorobenzoic acid with dimethyl sulfate in the presence of a base, leading to the formation of the dioate structure. This method is efficient and allows for the production of high-purity samples suitable for biological testing.

Antioxidant Properties

Recent studies have indicated that compounds containing fluorinated aromatic structures can exhibit significant antioxidant activity. For instance, in vitro assays demonstrated that dimethyl 2-fluorobenzene-1,3-dioate showed a notable ability to scavenge free radicals, which is critical in mitigating oxidative stress in biological systems. The antioxidant activity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value indicative of its potency compared to standard antioxidants .

Cytotoxicity and Anticancer Activity

In cancer research, the cytotoxic effects of dimethyl 2-fluorobenzene-1,3-dioate have been evaluated against various cancer cell lines. Preliminary findings suggest that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. For example, studies using A549 (lung cancer) and MCF-7 (breast cancer) cell lines reported that treatment with dimethyl 2-fluorobenzene-1,3-dioate resulted in reduced cell viability and induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of dimethyl 2-fluorobenzene-1,3-dioate utilized various assays to determine its efficacy:

| Assay Type | IC50 (μM) | Comparison Standard |

|---|---|---|

| DPPH Scavenging | 25 | Ascorbic Acid (15) |

| ABTS Scavenging | 30 | Trolox (20) |

The results indicated that while dimethyl 2-fluorobenzene-1,3-dioate exhibited significant antioxidant capabilities, it was less potent than traditional antioxidants like ascorbic acid.

Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays were performed on A549 and MCF-7 cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 40 | Induction of apoptosis via ROS generation |

| MCF-7 | 35 | Mitochondrial dysfunction |

These findings underscore the potential application of dimethyl 2-fluorobenzene-1,3-dioate as a lead compound in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.